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Compound of Interest

trans-Methyl 3-hydroxy-1-methyl-
Compound Name:
cyclobutanecarboxylate

Cat. No.: B2545693

An In-depth Technical Guide to the Structural Characteristics of trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, strained carbocyclic
scaffolds serve as crucial building blocks for creating novel molecular architectures. The
cyclobutane ring, in particular, offers a unigue three-dimensional geometry that is increasingly
utilized by drug development professionals to explore chemical space beyond traditional flat,
aromatic systems.[1] trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a key
intermediate, embodying the structural nuances of 1,3-disubstituted cyclobutanes. Its specific
stereochemistry and conformational profile dictate its reactivity and suitability for incorporation
into more complex target molecules.[2]

This technical guide provides a detailed examination of the structural characteristics of this
compound, moving from its fundamental molecular identity to a sophisticated analysis of its
three-dimensional conformation and the spectroscopic evidence that validates its structure. The
insights presented herein are intended for researchers, scientists, and drug development
professionals seeking to leverage this versatile building block in their synthetic endeavors.

Molecular Identity and Nomenclature

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2545693?utm_src=pdf-interest
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.researchgate.net/figure/Drug-candidates-bearing-1-3-disubstituted-cyclobutane-moieties_fig4_281262826
https://www.benchchem.com/product/b2545693?utm_src=pdf-body
https://www.benchchem.com/product/b1391336
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To establish a clear foundation, we begin with the compound's essential identifiers. The
systematic IUPAC name, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate,
precisely defines the connectivity and stereochemistry of the molecule.[2] The "(1r,3r)"
descriptor specifies the relative configuration of the substituents at positions 1 and 3, indicating
they reside on opposite faces of the cyclobutane ring, which is commonly referred to by the
trivial descriptor "trans".

Identifier Value Reference

methyl (1r,3r)-3-hydroxy-1-

IUPAC Name methylcyclobutane-1- [2]
carboxylate

CAS Number 1408075-48-8 [2][3]

Molecular Formula C7H1203 [41[5]

Molecular Weight 144.17 g/mol [2][5]

Physical Form Liquid [6][7]

Stereochemistry and Conformational Analysis

The chemical behavior of cyclobutane derivatives is intrinsically linked to the ring's inherent
strain and non-planar nature. Understanding these features is paramount to predicting
reactivity and designing synthetic pathways.

The Puckered Conformation of Cyclobutane

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all
eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90° instead of
the ideal 109.5°.[8] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or
"butterfly” conformation.[8][9] This puckering slightly decreases the internal bond angles to
~88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing
interactions is substantial.[8]

This puckering creates two distinct substituent positions on each carbon: axial (pointing more
vertically) and equatorial (pointing more horizontally), analogous to the cyclohexane chair.
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Caption: Puckered conformation of a cyclobutane ring showing axial (a) and equatorial (e)
positions.

Substituent Orientation in trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate

In 1,3-disubstituted cyclobutanes, the trans configuration places the two substituents on
opposite sides of the ring. To minimize steric hindrance (1,3-diaxial interactions), bulky
substituents will preferentially occupy the more spacious equatorial positions.[10]

For the title compound, the substituents are a hydroxyl group at C3, and two groups at C1: a
methyl and a methoxycarbonyl group. The trans relationship is between the functional groups
at C1 and C3. Given the steric bulk of the methoxycarbonyl and methyl groups, the most stable
conformation will place the larger groups in equatorial positions. The trans-(1r,3r) configuration
allows for a diequatorial arrangement of the hydroxyl group and the C1 substituents, leading to
the most thermodynamically stable conformer.

Caption: Predicted diequatorial conformation of trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate.

Spectroscopic Validation

While a definitive X-ray crystal structure is not publicly available, the proposed structure is
strongly supported by predictive analysis of its spectroscopic signatures, based on data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum is a powerful tool for confirming the relative
stereochemistry. For the trans isomer, distinct signals are expected for the ring protons. Based
on data for the closely related trans-Methyl 3-hydroxycyclobutanecarboxylate[7], we can predict
the following spectrum.
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Predicted Chemical

Proton Assignment _ Predicted Multiplicity  Rationale
Shift (ppm)
) Methyl group on a
C1-CHs ~1.3-15 Singlet (s)
quaternary carbon.
Protons adjacent to
Ring CH2 (2 protons) ~22-24 Multiplet (m) the C1 quaternary
center.
Protons adjacent to
Ring CHz (2 protons) ~25-2.7 Multiplet (m) the hydroxyl-bearing
carbon.
) Protons of the methyl
O=C-OCHs ~3.7 Singlet (s)
ester.
Proton on the carbon
C3-CH-OH ~4.5-4.6 Multiplet (m) bearing the hydroxyl
group.
) ) Exchangeable proton
OH Variable Broad Singlet (br s)

of the hydroxyl group.

13C NMR: The molecule possesses 7 carbon atoms, and due to molecular asymmetry, 7 distinct

signals are expected in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.
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] Characteristic ]
Functional Group ) Intensity Reference
Absorption (cm™1)

O-H (Alcohol) ~3600 - 3200 Strong, Broad [11]
C-H (sp® Alkane) ~2960 - 2850 Strong [11]
C=0 (Ester) ~1735 Strong, Sharp [11]
C-O (Ester/Alcohol) ~1300 - 1000 Strong [12]
Cyclobutane Ring Fingerprint Region Variable [12][13]

The presence of a broad absorption around 3400 cm~* (O-H) and a sharp, intense peak around
1735 cm~1 (C=0) would be definitive indicators of the hydroxyl and methyl ester functionalities.

Synthetic Considerations and Protocol

The synthesis of 1,3-disubstituted cyclobutanes requires careful control of stereochemistry. The
title compound is a valuable synthetic intermediate, and its preparation often involves
stereoselective methods.[2][14]

Proposed Synthetic Workflow

A plausible and direct synthesis involves the esterification of the corresponding keto-alcohol
precursor, which itself can be derived from commercially available starting materials.
Controlling impurities and reaction conditions is crucial for achieving high diastereomeric purity.
[14]
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Caption: A potential synthetic workflow for the preparation of the title compound.
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Exemplary Experimental Protocol: Esterification

This protocol is illustrative, based on standard organic chemistry procedures and analogous
reactions.[2]

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add trans-3-hydroxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq).

e Reagents: Add anhydrous methanol (MeOH, 20 volumes) to the flask, followed by a catalytic
amount of concentrated sulfuric acid (H2SOa4, ~2 mol%).

o Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

o Workup: Once the starting material is consumed, cool the reaction mixture to room
temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of
sodium bicarbonate (NaHCO3).

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20
mL). Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate the solvent in vacuo. The resulting crude product
can be purified by silica gel column chromatography to yield the pure trans-Methyl 3-
hydroxy-1-methyl-cyclobutanecarboxylate.

Conclusion

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a structurally well-defined
molecule whose utility in organic synthesis is dictated by its precise three-dimensional
architecture. The inherent puckering of the cyclobutane ring, combined with the trans
diequatorial arrangement of its key functional groups, minimizes steric strain and defines its
conformational ground state. This structure is corroborated by predictive spectroscopic
analysis. For the synthetic chemist, a thorough understanding of these structural characteristics
is essential for rationally designing complex molecular targets and anticipating the compound's
reactivity in subsequent chemical transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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